molecular formula C20H21N3O2S B2751793 2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 1040634-92-1

2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No. B2751793
CAS RN: 1040634-92-1
M. Wt: 367.47
InChI Key: DWCYMYMUQNPQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    The synthesis of complex quinazolinone derivatives often involves multiple steps, including condensation reactions, intramolecular cyclization, and characterizations through spectroscopic techniques and elemental analyses. For example, Saeed et al. (2014) described the synthesis of various heterocyclic compounds through a stepwise process, highlighting the importance of structural precision in chemical synthesis (Saeed, Abbas, Ibrar, & Bolte, 2014).

  • Characterization Methods

    Detailed characterization of synthesized compounds is crucial, involving techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods confirm the molecular structure and purity of the compounds, providing a foundation for further experimental applications.

Potential Applications

  • Antimicrobial Activity

    Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance, Abdel-Mohsen et al. (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline and tested them for antimicrobial activities, showcasing the potential of such molecules in combating microbial infections (Abdel-Mohsen, 2003).

  • Antitumor Agents

    Some quinazolinone derivatives have been designed and synthesized with the intent to explore their antitumor activities. Alanazi et al. (2013) developed a series of compounds evaluated for in vitro antitumor activity, highlighting the therapeutic potential of these molecules against various cancer cell lines (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

  • Hydrodynamic and Light Scattering Studies

    In the context of material science and pharmaceutical applications, the hydrodynamic properties of polymeric derivatives of oxazoline, for instance, have been studied to explore their suitability as alternatives to PEG in biomedical applications. Such research underscores the versatility of oxazoline-based compounds in a range of scientific applications (Grube, Leiske, Schubert, & Nischang, 2018).

properties

IUPAC Name

2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-7-9-14(10-8-12)19-21-17(13(2)25-19)11-26-20-22-16-6-4-3-5-15(16)18(24)23-20/h7-10H,3-6,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCYMYMUQNPQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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